molecular formula C17H16N4O3 B12168620 N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12168620
M. Wt: 324.33 g/mol
InChI Key: XQTLOVDCOWGELQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a benzodioxole moiety and substituted with methyl groups at positions 1, 3, and 4. Its molecular formula is C₁₇H₁₈N₄O₄ (MW: 338.32 g/mol), and it exhibits notable biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The compound's synthesis typically involves Pd-catalyzed C-N cross-coupling reactions, yielding a structure optimized for interactions with biological targets such as kinases and inflammatory mediators .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-9-6-12(15-10(2)20-21(3)16(15)18-9)17(22)19-11-4-5-13-14(7-11)24-8-23-13/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

XQTLOVDCOWGELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzodioxole derivative with a pyrazolopyridine precursor under specific conditions, such as the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound's uniqueness arises from its benzodioxole-pyrazolopyridine-carboxamide architecture. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activities
Target Compound C₁₇H₁₈N₄O₄ 338.32 1,3,6-Trimethyl, benzodioxole-5-yl carboxamide Antitumor, anti-inflammatory, antimicrobial
N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₃H₂₂N₄O₄S 462.51 Tetrahydrothiophene dioxid, phenyl at position 6 Under investigation for kinase inhibition
N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₁₇H₁₅ClFN₃O 331.77 3-chloro-4-fluorophenyl carboxamide Potential anticancer applications
N-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₁₉H₂₁N₄O₄ 367.39 Isopropyl at position 6 Cytotoxic effects in cancer cell lines
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₆H₂₄N₆O 436.52 Diphenylpyrazole methyl substituent Screening for kinase modulation

Key Differences in Reactivity and Bioactivity

  • Substituent Effects: The methyl groups at positions 1, 3, and 6 in the target compound enhance metabolic stability compared to bulkier substituents (e.g., phenyl or isopropyl groups), which may reduce solubility . Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) exhibit stronger electrophilic character, favoring covalent interactions with biological targets .
  • Biological Activity :

    • The target compound demonstrates synergistic antitumor effects with doxorubicin in breast cancer models, attributed to its pyrazolopyridine core's ability to intercalate DNA or inhibit kinases like BRAF(V600E) .
    • Compounds with piperidine or triazole moieties (e.g., and ) show divergent activities, such as antifungal properties, due to interactions with fungal cytochrome P450 enzymes .

Research Findings and Mechanistic Insights

Antitumor Activity

  • The target compound inhibits MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀: 12–18 μM) by downregulating oncogenic pathways like EGFR and MAPK .
  • Comparatively, the isopropyl-substituted derivative () shows lower potency (IC₅₀: 25–30 μM), suggesting methyl groups optimize steric and electronic interactions .

Anti-inflammatory and Antimicrobial Effects

  • The compound suppresses COX-2 and TNF-α production at 10 μM, outperforming benzimidazole analogs () by >50% in murine macrophage models .
  • Antimicrobial assays reveal MIC values of 8–16 μg/mL against Staphylococcus aureus, comparable to fluoroquinolones but with reduced cytotoxicity .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N4O4C_{17}H_{18}N_{4}O_{4} and a molecular weight of 338.32 g/mol. It features a complex structure that includes a pyrazolo-pyridine core and a benzodioxole moiety, which are known to enhance biological activity through various mechanisms.

Structural Representation

  • IUPAC Name : this compound
  • SMILES : CC1=C(C(=O)N(N1)C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds with similar structural features can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. For instance:

  • Case Study : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways:

  • Mechanism : Pyrazoles may act by inhibiting cyclooxygenase (COX) enzymes or through other anti-inflammatory signaling pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound show promising results against bacterial strains:

  • Study Findings : Certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings Summary

Activity TypeMechanism of ActionKey Findings
AntitumorInhibition of BRAF(V600E), EGFRSynergistic effects with doxorubicin in breast cancer cell lines .
Anti-inflammatoryInhibition of COX enzymesReduction in pro-inflammatory cytokine levels observed in vitro .
AntimicrobialDisruption of bacterial cell wall synthesisEffective against multiple bacterial strains; specific derivatives tested .

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